REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][CH:4]([N:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12])[C:5]#[N:6]>[Ni].CO>[NH2:6][CH2:5][CH:4]([N:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12])[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)N1C(CCC1)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
no further absorption of hydrogen
|
Type
|
FILTRATION
|
Details
|
The catalyst is then filtered off through a Hyflo-cel
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(C)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.065 mol | |
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |